![molecular formula C11H14N2O B2501465 N-(4-aminophenyl)cyclobutanecarboxamide CAS No. 299440-37-2](/img/structure/B2501465.png)
N-(4-aminophenyl)cyclobutanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, including condensation, amination, and cyclization processes. For instance, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was achieved by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with an aminated and cyclized intermediate derived from 2,6-difluorobenzonitrile . This suggests that the synthesis of N-(4-aminophenyl)cyclobutanecarboxamide could similarly involve the condensation of a cyclobutanecarboxylic acid derivative with an appropriate amine, possibly 4-aminophenylamine.
Molecular Structure Analysis
The molecular structure of compounds with cycloalkane carboxamide cores can be complex, with multiple substituents influencing the overall conformation and stability. The crystal structure of the compound mentioned in paper was determined, which could provide insights into the potential crystal structure of N-(4-aminophenyl)cyclobutanecarboxamide. The presence of the cyclobutane ring in the target compound would likely impose a degree of rigidity and influence the spatial arrangement of the substituents.
Chemical Reactions Analysis
The chemical reactivity of N-(4-aminophenyl)cyclobutanecarboxamide can be inferred from the functional groups present in the molecule. The amine group is typically nucleophilic and can participate in various reactions, such as acylation or alkylation. The carboxamide moiety is less reactive but can undergo hydrolysis under certain conditions. The aromatic amine could also be involved in electrophilic substitution reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(4-aminophenyl)cyclobutanecarboxamide are not directly reported, related compounds provide a basis for speculation. The presence of both polar (carboxamide) and nonpolar (cyclobutane ring, aromatic ring) regions in the molecule suggests that it could exhibit moderate solubility in a range of solvents. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the cyclobutane ring and the electronic effects of the amine and carboxamide groups.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
One prominent area of application is in the synthesis and characterization of novel compounds. For example, the work by He et al. (2015) revealed the identification of a novel small-molecule binding site of the fat mass and obesity-associated protein (FTO), using derivatives of cyclobutanecarboxamide. This discovery offers new opportunities for developing selective and potent inhibitors of FTO, a potential therapeutic target for obesity or obesity-associated diseases (He et al., 2015).
Materials Science and Liquid Crystal Technology
In materials science, cyclobutanecarboxamide derivatives have been employed to synthesize novel polyimides used as liquid crystal vertical alignment layers. Research by Gong et al. (2015) focused on synthesizing a novel functional diamine containing a triphenylamine moiety and a biphenyl group, leading to polyimides inducing liquid crystal vertical alignment, demonstrating the potential of cyclobutanecarboxamide derivatives in advanced materials design (Gong et al., 2015).
Electrochromic and Electrofluorescent Materials
Cyclobutanecarboxamide derivatives have also found applications in the development of electrochromic and electrofluorescent materials. Sun et al. (2016) synthesized electroactive polyamides with bis(diphenylamino)-fluorene units, exhibiting reversible electrochromic characteristics and strong fluorescence. These materials demonstrate great potential for applications in smart windows, displays, and as sensors (Sun et al., 2016).
Organic Synthesis Methodologies
In the realm of organic synthesis, cyclobutanecarboxamide has been used as a substrate for developing new synthetic methodologies. Parella et al. (2013) reported an auxiliary-aided Pd-catalyzed highly diastereoselective double C-H activation and direct bis-arylation of cyclobutanecarboxamides. This method allows for the synthesis of trisubstituted cyclobutanecarboxamide scaffolds with all-cis stereochemistry, showcasing the utility of cyclobutanecarboxamide in complex molecule synthesis (Parella et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-aminophenyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-4-6-10(7-5-9)13-11(14)8-2-1-3-8/h4-8H,1-3,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPMBVBWNPHZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)cyclobutanecarboxamide |
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